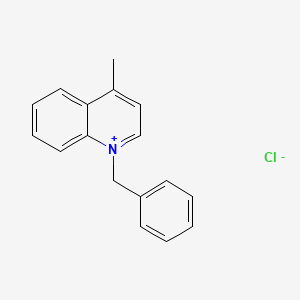
1-Benzyl-4-methylquinolinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-methylquinolinium chloride is a quaternary ammonium compound with the molecular formula C17H16ClN. It is known for its cationic surfactant properties and is used in various industrial and research applications. The compound is characterized by its stability and solubility in water, making it suitable for diverse applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methylquinolinium chloride can be synthesized through the quaternization of 4-methylquinoline with benzyl chloride. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-4-methylquinolinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products: The major products formed from these reactions include various quinolinium salts, amines, and substituted quinolinium derivatives .
Aplicaciones Científicas De Investigación
1-Benzyl-4-methylquinolinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties and its interactions with biological membranes.
Medicine: Research is ongoing into its potential use as an antimicrobial agent and its effects on cellular processes.
Industry: It is used as a surfactant in various industrial processes, including emulsification and dispersion.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-methylquinolinium chloride involves its interaction with cellular membranes. As a cationic surfactant, it can disrupt membrane integrity, leading to cell lysis. This property is particularly useful in its antimicrobial applications. The compound targets the lipid bilayer of microbial cells, causing increased permeability and eventual cell death .
Comparación Con Compuestos Similares
Dequalinium chloride: Another quaternary ammonium compound with antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetylpyridinium chloride: Commonly used in mouthwashes and throat lozenges for its antimicrobial effects.
Uniqueness: 1-Benzyl-4-methylquinolinium chloride is unique due to its specific structure, which imparts distinct physicochemical properties. Its benzyl and methyl groups contribute to its stability and effectiveness as a surfactant and antimicrobial agent .
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique properties and diverse reactivity make it a valuable tool in scientific research and industrial processes
Propiedades
Número CAS |
52181-07-4 |
|---|---|
Fórmula molecular |
C17H16ClN |
Peso molecular |
269.8 g/mol |
Nombre IUPAC |
1-benzyl-4-methylquinolin-1-ium;chloride |
InChI |
InChI=1S/C17H16N.ClH/c1-14-11-12-18(13-15-7-3-2-4-8-15)17-10-6-5-9-16(14)17;/h2-12H,13H2,1H3;1H/q+1;/p-1 |
Clave InChI |
CHVNPOOMQVUQHU-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=[N+](C2=CC=CC=C12)CC3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


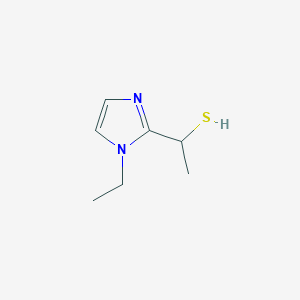
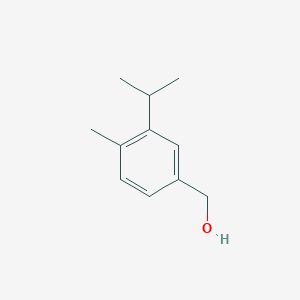

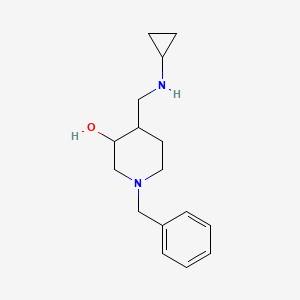
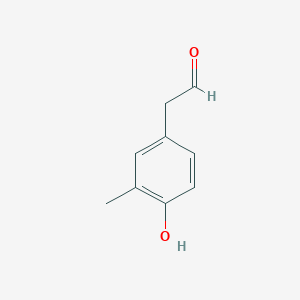
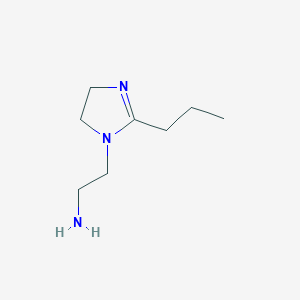
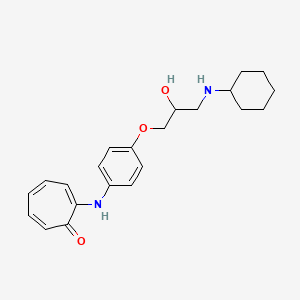
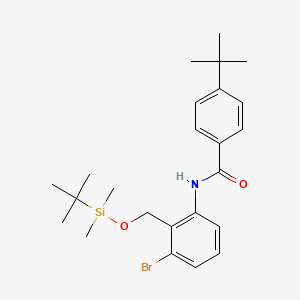
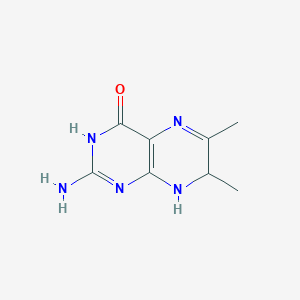
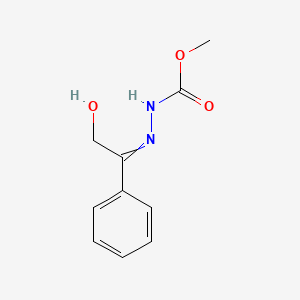
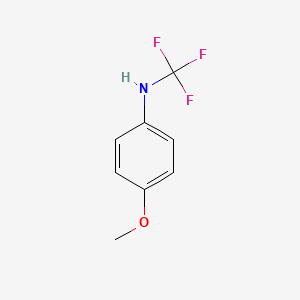
![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13966751.png)


